rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol
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Overview
Description
rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol: is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The cyclohexanone undergoes a cyclization reaction with ammonia to form the bicyclic structure.
Reduction: The resulting intermediate is then reduced to introduce the hydroxyl group, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a neurotransmitter analog due to its structural similarity to certain neurotransmitters.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic features.
N-Methyl-2-azabicyclo[2.2.1]heptane: Another analog with a methyl group attached to the nitrogen atom.
Uniqueness:
- The presence of the hydroxyl group in rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol distinguishes it from other similar compounds, providing unique reactivity and potential applications.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1R,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-7(6)8-3-5/h5-9H,1-4H2/t5-,6+,7-/m1/s1 |
InChI Key |
DIXGSRIMRRJXGG-DSYKOEDSSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1CO)NC2 |
Canonical SMILES |
C1C2CC(C1CO)NC2 |
Origin of Product |
United States |
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